molecular formula C13H17ClN2O2 B13033753 tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B13033753
M. Wt: 268.74 g/mol
InChI Key: ZYEVAYPGOYVQGK-UHFFFAOYSA-N
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Description

tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its tert-butyl ester group, a chlorine atom, and a dihydro-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Esterification: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dihydro-naphthyridine core to a fully saturated naphthyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized naphthyridines.

Scientific Research Applications

tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

tert-Butyl5-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can be compared with other naphthyridine derivatives, such as:

    tert-Butyl5-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    tert-Butyl5-fluoro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

    tert-Butyl5-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Substitution with a methyl group instead of a halogen.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 5-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8H2,1-3H3

InChI Key

ZYEVAYPGOYVQGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Cl

Origin of Product

United States

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